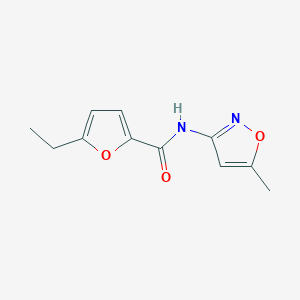

5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide

Description

5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with an ethyl group at the 5-position and a carboxamide linkage to a 5-methylisoxazole moiety. This structure combines electron-rich aromatic systems (furan and isoxazole) with a polar carboxamide group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-8-4-5-9(15-8)11(14)12-10-6-7(2)16-13-10/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIJHBZCTWVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of a base such as DABCO in an aqueous medium . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the isoxazole ring results in amines.

Scientific Research Applications

5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes and receptors, thereby modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

- Furan vs. Thiazole Derivatives: Unlike thiazole-containing analogs (e.g., Thiazol-5-ylmethyl carbamates in and ), which prioritize sulfur-based heterocycles for enhanced metabolic stability, 5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide utilizes an oxygen-rich furan-isoxazole system.

Isoxazole vs. Oxadiazole Moieties :

The 5-methylisoxazole group in the target compound contrasts with 1,2,4-oxadiazol-3-yl substituents in furopyridine derivatives (). Isoxazoles are less electron-deficient than oxadiazoles, which could affect binding interactions in enzyme inhibition (e.g., kinase or protease targets) .

Substituent Effects

Ethyl Group on Furan :

The 5-ethyl substitution on the furan ring differentiates this compound from simpler furan carboxamides. In comparison, analogs like those in feature trifluoroethyl or fluorophenyl groups, which enhance electronegativity and metabolic resistance .Carboxamide Linkage :

The carboxamide bridge in the target compound is structurally analogous to ureido linkages in thiazolylmethyl carbamates (). However, the absence of a urea group may reduce hydrogen-bonding capacity, impacting target selectivity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Challenges :

The preparation of this compound likely involves coupling of 5-ethylfuran-2-carboxylic acid with 5-methylisoxazol-3-amine, a strategy similar to furopyridine synthesis in . However, steric hindrance from the ethyl group may require optimized coupling reagents (e.g., HATU vs. EDC) .- Thiazole derivatives (–2) are often prioritized for antiviral applications, suggesting divergent therapeutic potentials .

Biological Activity

5-Ethyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 234.25 g/mol. The structure includes an ethyl group, a furan moiety, and an isoxazole ring, which contribute to its unique pharmacological profile.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. Its efficacy against seizures has been compared to that of carbamazepine, a well-established anticonvulsant medication. The mechanism of action is believed to involve modulation of neurotransmitter receptors and ion channels associated with seizure activity.

Anti-inflammatory and Analgesic Properties

In addition to its anticonvulsant effects, derivatives of isoxazole compounds are known for their anti-inflammatory and analgesic properties. This suggests that this compound could be explored for broader therapeutic applications beyond epilepsy.

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest interactions with various neurotransmitter receptors, potentially influencing pathways involved in seizure modulation. Further research is needed to elucidate these interactions comprehensively.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

- Formation of the furan moiety : Starting from appropriate precursors.

- Introduction of the isoxazole ring : Utilizing cyclization reactions.

- Amidation : Finalizing the structure through amide bond formation.

This synthetic approach highlights the complexity and precision required in developing such compounds for pharmacological use.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-methylisoxazol-5-yl)furan-2-carboxamide | CHNO | Similar furan and isoxazole structure |

| 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide | CHNO | Contains indole moiety; larger molecular size |

| N-(5-(2-aminoethyl)-4,5-dihydroisoxazole)furan-2-carboxamide | CHNO | Features aminoethyl substitution; different activity |

This table illustrates that while these compounds share structural similarities, the unique combination of ethyl substitution and the presence of both furan and isoxazole rings in this compound may contribute to its distinct pharmacological properties.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

- Anticonvulsant Efficacy : In animal models, compounds with similar structures have demonstrated significant reductions in seizure frequency, suggesting a promising avenue for epilepsy treatment.

- Binding Affinity Studies : Research using molecular dynamics simulations has indicated potential binding sites on neurotransmitter receptors, providing insights into how these compounds may function at a molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.